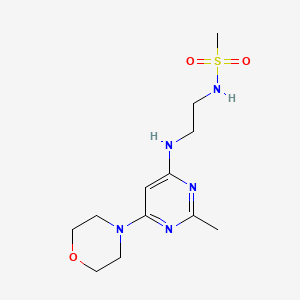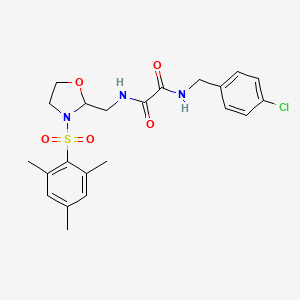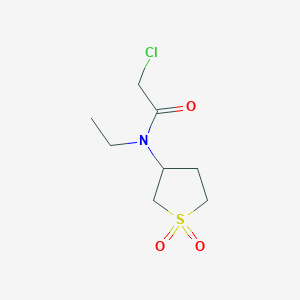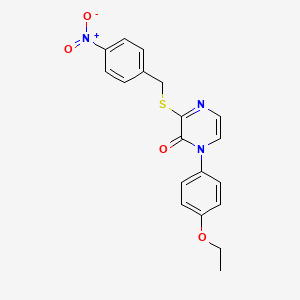
2-(1H-indol-3-yl)-2-(3-methylphenyl)ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-indol-3-yl)-2-(3-methylphenyl)ethan-1-amine hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as o-diphenylmethyl-3-indoleethylamine hydrochloride or DMIE, and it is a white crystalline powder with a melting point of 175-177°C.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-2-(3-methylphenyl)ethan-1-amine hydrochloride is not fully understood. However, it has been reported to act as a selective serotonin receptor agonist, which may contribute to its anti-inflammatory and antitumor activities. DMIE has also been shown to induce apoptosis in cancer cells, which may be another mechanism of its anticancer activity.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, which may contribute to its anti-inflammatory activity. DMIE has also been reported to induce the expression of tumor suppressor genes and inhibit the expression of oncogenes, which may be responsible for its anticancer activity.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(1H-indol-3-yl)-2-(3-methylphenyl)ethan-1-amine hydrochloride in lab experiments is its potential as a lead compound for the development of novel anticancer drugs. DMIE has been shown to exhibit potent anticancer activity in vitro and in vivo, and it may represent a promising candidate for future drug development. However, one of the limitations of using DMIE in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on 2-(1H-indol-3-yl)-2-(3-methylphenyl)ethan-1-amine hydrochloride. One of the directions is the exploration of its potential as a therapeutic agent for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is the investigation of its potential as a lead compound for the development of novel antiviral drugs. Additionally, further studies are needed to elucidate the mechanism of action of DMIE and to identify its molecular targets.
Synthesis Methods
The synthesis of 2-(1H-indol-3-yl)-2-(3-methylphenyl)ethan-1-amine hydrochloride involves the reaction of 3-methylbenzyl chloride with indole-3-ethylamine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. This method has been reported in the literature and has been used for the preparation of DMIE in various research studies.
Scientific Research Applications
2-(1H-indol-3-yl)-2-(3-methylphenyl)ethan-1-amine hydrochloride has been widely studied for its potential applications in various fields of scientific research. It has been reported to exhibit anti-inflammatory, antitumor, and antiviral activities. DMIE has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested as a potential candidate for the development of anticancer drugs.
Properties
IUPAC Name |
2-(1H-indol-3-yl)-2-(3-methylphenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2.ClH/c1-12-5-4-6-13(9-12)15(10-18)16-11-19-17-8-3-2-7-14(16)17;/h2-9,11,15,19H,10,18H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTQRZFRMCWOFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(CN)C2=CNC3=CC=CC=C32.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2852739.png)

![N-(benzo[d]thiazol-2-yl)-3-butoxy-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2852741.png)



![ethyl 3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2852749.png)



![4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2852757.png)
